molecular formula C11H18OS B8508598 2-Methyl-5-(1-methylthio)-3-(methylvinyl)cyclohexan-1-one CAS No. 32564-31-1

2-Methyl-5-(1-methylthio)-3-(methylvinyl)cyclohexan-1-one

Cat. No. B8508598
CAS RN: 32564-31-1
M. Wt: 198.33 g/mol
InChI Key: BVACDZLXQCWKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974222

Procedure details

15.0 g of carvone are mixed with 0.5 g of triethylamine. 20 ml of methyl mercaptan are condensed in this mixture at room temperature. After standing overnight in the autoclave, the mixture is heated to 50°C for a further 2 hours. After removal of the excess methyl mercaptan, the reaction product is fractionally distilled in vacuum. After a small fore-run of unreacted carvone, there are obtained 14.9 g of 6-methylthio-p-menth-8-en-2-one in the form of a mixture of two isomers in the ratio 1:4 (boiling point 105°-107°/0.2 mm Hg, nD20 1.5067), corresponding to a yield of 78% of the theory. The odour of the mixture is reminiscent of boiled white cabbage with a caraway and onion peel note.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.[CH3:12][SH:13]>C(N(CC)CC)C>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.[CH3:12][S:13][CH:3]1[CH:2]([CH3:1])[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=CCC(CC1=O)C(=C)C
Name
Quantity
0.5 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CS

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in this mixture at room temperature
CUSTOM
Type
CUSTOM
Details
After removal of the excess methyl mercaptan
DISTILLATION
Type
DISTILLATION
Details
the reaction product is fractionally distilled in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CCC(CC1=O)C(=C)C
Name
Type
product
Smiles
CSC1CC(CC(C1C)=O)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03974222

Procedure details

15.0 g of carvone are mixed with 0.5 g of triethylamine. 20 ml of methyl mercaptan are condensed in this mixture at room temperature. After standing overnight in the autoclave, the mixture is heated to 50°C for a further 2 hours. After removal of the excess methyl mercaptan, the reaction product is fractionally distilled in vacuum. After a small fore-run of unreacted carvone, there are obtained 14.9 g of 6-methylthio-p-menth-8-en-2-one in the form of a mixture of two isomers in the ratio 1:4 (boiling point 105°-107°/0.2 mm Hg, nD20 1.5067), corresponding to a yield of 78% of the theory. The odour of the mixture is reminiscent of boiled white cabbage with a caraway and onion peel note.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.[CH3:12][SH:13]>C(N(CC)CC)C>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.[CH3:12][S:13][CH:3]1[CH:2]([CH3:1])[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=CCC(CC1=O)C(=C)C
Name
Quantity
0.5 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CS

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in this mixture at room temperature
CUSTOM
Type
CUSTOM
Details
After removal of the excess methyl mercaptan
DISTILLATION
Type
DISTILLATION
Details
the reaction product is fractionally distilled in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CCC(CC1=O)C(=C)C
Name
Type
product
Smiles
CSC1CC(CC(C1C)=O)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03974222

Procedure details

15.0 g of carvone are mixed with 0.5 g of triethylamine. 20 ml of methyl mercaptan are condensed in this mixture at room temperature. After standing overnight in the autoclave, the mixture is heated to 50°C for a further 2 hours. After removal of the excess methyl mercaptan, the reaction product is fractionally distilled in vacuum. After a small fore-run of unreacted carvone, there are obtained 14.9 g of 6-methylthio-p-menth-8-en-2-one in the form of a mixture of two isomers in the ratio 1:4 (boiling point 105°-107°/0.2 mm Hg, nD20 1.5067), corresponding to a yield of 78% of the theory. The odour of the mixture is reminiscent of boiled white cabbage with a caraway and onion peel note.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.[CH3:12][SH:13]>C(N(CC)CC)C>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.[CH3:12][S:13][CH:3]1[CH:2]([CH3:1])[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=CCC(CC1=O)C(=C)C
Name
Quantity
0.5 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CS

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in this mixture at room temperature
CUSTOM
Type
CUSTOM
Details
After removal of the excess methyl mercaptan
DISTILLATION
Type
DISTILLATION
Details
the reaction product is fractionally distilled in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CCC(CC1=O)C(=C)C
Name
Type
product
Smiles
CSC1CC(CC(C1C)=O)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03974222

Procedure details

15.0 g of carvone are mixed with 0.5 g of triethylamine. 20 ml of methyl mercaptan are condensed in this mixture at room temperature. After standing overnight in the autoclave, the mixture is heated to 50°C for a further 2 hours. After removal of the excess methyl mercaptan, the reaction product is fractionally distilled in vacuum. After a small fore-run of unreacted carvone, there are obtained 14.9 g of 6-methylthio-p-menth-8-en-2-one in the form of a mixture of two isomers in the ratio 1:4 (boiling point 105°-107°/0.2 mm Hg, nD20 1.5067), corresponding to a yield of 78% of the theory. The odour of the mixture is reminiscent of boiled white cabbage with a caraway and onion peel note.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.[CH3:12][SH:13]>C(N(CC)CC)C>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.[CH3:12][S:13][CH:3]1[CH:2]([CH3:1])[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=CCC(CC1=O)C(=C)C
Name
Quantity
0.5 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CS

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in this mixture at room temperature
CUSTOM
Type
CUSTOM
Details
After removal of the excess methyl mercaptan
DISTILLATION
Type
DISTILLATION
Details
the reaction product is fractionally distilled in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CCC(CC1=O)C(=C)C
Name
Type
product
Smiles
CSC1CC(CC(C1C)=O)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.